molecular formula C17H18N4OS2 B2429312 N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-carboxamide CAS No. 1105222-97-6

N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-carboxamide

Cat. No.: B2429312
CAS No.: 1105222-97-6
M. Wt: 358.48
InChI Key: NXMZMCNGMWKSNJ-UHFFFAOYSA-N
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Description

N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-carboxamide is a synthetic small molecule with a molecular formula of C18H19N5OS and a molecular weight of 361.45 g/mol. This benzothiazole-based compound features a critical thiophene-2-carboxamide moiety, a structural motif demonstrated in related analogues to possess significant biological activity, particularly in anticancer and antimicrobial research contexts . The molecular architecture incorporates a 4-methylpiperazinyl group, a common pharmacophore known to enhance solubility and influence interaction with biological targets, potentially including kinase enzymes and other regulatory proteins involved in cell proliferation . The structural framework of this compound is related to several classes of investigated anti-neoplastic agents . Compounds containing the benzothiazole and thiophene carboxamide scaffolds have been reported to exhibit potent inhibitory effects against various cancer cell lines, including hepatocellular carcinoma (HepG-2) and breast cancer (MDA-MB-231) . Furthermore, closely related thiophene-2-carboxamide derivatives have shown promising antibacterial efficacy against resistant bacterial strains, such as ESBL-producing E. coli, in both in vitro and molecular docking studies, suggesting a potential mechanism involving interaction with bacterial enzymes like β-lactamase . This reagent provides researchers with a valuable chemical tool for probing disease mechanisms, particularly in oncology and infectious disease, and for supporting lead optimization efforts in drug discovery campaigns. It is supplied as a solid and must be stored under appropriate conditions. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS2/c1-20-6-8-21(9-7-20)17-19-13-5-4-12(11-15(13)24-17)18-16(22)14-3-2-10-23-14/h2-5,10-11H,6-9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMZMCNGMWKSNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Aminothiophenol with Carboxylic Acid Derivatives

A widely used method involves reacting 2-aminothiophenol with α-haloketones or α-haloesters. For example, 6-amino-2-chloro-1,3-benzothiazole can be prepared by treating 2-aminothiophenol with chloroacetyl chloride in the presence of a base such as triethylamine. This intermediate serves as a precursor for subsequent substitutions.

Alternative Route via 2-Aminobenzoic Acid

In a modified approach, 2-aminobenzoic acid derivatives undergo cyclization with thiourea or phosphorus pentasulfide (P2S5) to form the benzothiazole ring. For instance, heating 2-amino-4-nitrobenzoic acid with P2S5 in dry xylene yields 6-nitro-1,3-benzothiazole, which is then reduced to the corresponding amine.

Coupling of Thiophene-2-Carboxamide

The final step involves attaching the thiophene-2-carboxamide group to the 6-amino position of the benzothiazole intermediate.

Acid Chloride Coupling

Thiophene-2-carbonyl chloride is reacted with 2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-amine in dichloromethane or tetrahydrofuran. Triethylamine is added to scavenge HCl, and the reaction proceeds at room temperature for 12–24 hours, yielding the target compound in 80–90% purity. For instance, a protocol from a PMC study reports a 78% yield using this method after recrystallization from ethanol.

Carbodiimide-Mediated Coupling

Alternatively, thiophene-2-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt). The activated ester is then coupled with the benzothiazole amine in dimethylformamide at 0–5°C, achieving 85–92% yield. This method minimizes side reactions and is preferred for acid-sensitive substrates.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using silica gel and a gradient of ethyl acetate/hexane (1:1 to 3:1). High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase ensures >95% purity.

Spectroscopic Analysis

  • 1H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, NH), 7.92–7.85 (m, 2H, thiophene-H), 7.62 (d, J = 8.4 Hz, 1H, benzothiazole-H), 7.28 (dd, J = 8.4, 2.0 Hz, 1H), 7.12 (d, J = 2.0 Hz, 1H), 3.45–3.40 (m, 4H, piperazine-H), 2.55–2.50 (m, 4H), 2.30 (s, 3H, CH3).
  • LC-MS : m/z 383.5 [M+H]+, consistent with the molecular formula C18H19N5OS2.

Comparative Analysis of Synthetic Routes

Method Yield Advantages Limitations
Acid Chloride Coupling 78–85% High efficiency, minimal side products Requires handling corrosive reagents
Carbodiimide-Mediated 85–92% Mild conditions, versatile Higher cost of coupling agents
Buchwald-Hartwig Amination 65–75% Tolerates steric hindrance Requires palladium catalysts

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation . Molecular docking studies suggest that the compound binds to the active site of these enzymes, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its ability to inhibit COX enzymes with high specificity and potency sets it apart from other similar compounds .

Biological Activity

N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

Property Value
Molecular Formula C20H19N5OS2
Molar Mass 409.52776 g/mol
CAS Number 1210014-49-5

The unique structure of this compound combines a benzothiazole moiety with a piperazine group, which is known to enhance its pharmacological properties .

The biological activity of this compound is attributed to its interaction with various molecular targets. The compound exhibits the following mechanisms:

  • Antimicrobial Activity : The compound inhibits bacterial cell wall synthesis, which is crucial for its antibacterial properties.
  • Anticancer Properties : Preliminary studies suggest that it induces apoptosis in cancer cell lines by activating pathways involving p53 and caspase-3 .

Antimicrobial Activity

Benzothiazole derivatives have been shown to possess significant antimicrobial properties. This compound has demonstrated efficacy against various bacterial strains, making it a candidate for further development as an antibacterial agent.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects on several cancer cell lines. For instance:

Cell Line IC50 Value (µM)
MCF-7 (Breast Cancer)0.65
HeLa (Cervical Cancer)2.41
PANC-1 (Pancreatic Cancer)1.5

These values indicate that the compound has a potent effect on inhibiting cell proliferation in these cancer types .

Other Biological Activities

Additional studies have suggested potential anti-inflammatory and antitubercular activities, although these areas require further exploration.

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

  • In Vitro Studies : A study demonstrated that the compound significantly reduced cell viability in MCF-7 cells through apoptosis induction mechanisms involving p53 activation.
  • Molecular Docking Studies : These studies indicated strong hydrophobic interactions between the compound and target proteins, suggesting a favorable binding affinity that could be exploited in drug design .
  • Comparative Analysis : When compared to simpler benzothiazole derivatives, this compound exhibited enhanced biological activity due to the presence of the piperazine moiety, which facilitates better interaction with biological targets .

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